3-Aminopent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopent-4-ynoic acid is a synthetic amino acid with the molecular formula C5H7NO2 It is characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-H)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to yield (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to produce high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amino acids.
Scientific Research Applications
3-Aminopent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as an inhibitor of enzymes such as aldose reductase.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminopent-4-ynoic acid involves its interaction with specific molecular targets. For example, it acts as a highly selective inhibitor of aldose reductase (ALR2) over ALR1 . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its inhibitory effects. Molecular docking studies have been conducted to identify the putative binding mode of the compound in these enzymes .
Comparison with Similar Compounds
3-Aminopent-4-ynoic acid can be compared with other similar compounds, such as:
4-Aminohex-5-ynoic acid: This compound also contains an alkyne group and exhibits similar inhibitory activity against enzymes.
Gabaculine: Another enzyme-activated irreversible inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structure, which allows it to selectively inhibit certain enzymes while exhibiting high optical purity and biological activity .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-aminopent-4-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8) |
InChI Key |
XGQIOYFCWIMPSU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.